2,6-Dichloro-N-(3-fluorobenzyl)aniline
Description
Properties
IUPAC Name |
2,6-dichloro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-11-5-2-6-12(15)13(11)17-8-9-3-1-4-10(16)7-9/h1-7,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHSIFSTQJSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2,6-dichloroaniline, undergoes nitration to form 2,6-dichloro-4-nitroaniline. This intermediate is then reduced to 2,6-dichloro-4-aminobenzene.
Fluorobenzylation: The 2,6-dichloro-4-aminobenzene is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline
The synthesis of this compound typically involves the chlorination of aniline derivatives followed by the introduction of a fluorobenzyl group. A common method includes:
- Chlorination : Aniline is treated with chlorine to introduce chlorine atoms at the 2 and 6 positions.
- Fluorobenzylation : The chlorinated aniline is then reacted with 3-fluorobenzyl chloride under basic conditions to yield the final product.
This synthesis is notable for its efficiency and the ability to produce high yields of the desired compound.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit promising anticancer activities. For example, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were tested against various cancer cell lines showing significant growth inhibition. The structure-activity relationship suggests that modifications in the aniline moiety can enhance anticancer efficacy .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. A study indicated that certain chlorinated anilines showed moderate antibacterial effects against strains like Escherichia coli and Pseudomonas aeruginosa, highlighting their potential in developing new antimicrobial agents .
Pesticide Intermediates
This compound serves as an important intermediate in the synthesis of various agrochemicals. It is particularly relevant in the production of insecticides and herbicides. For instance, it can be utilized in synthesizing pyrazole-type insecticides such as Fipronil, which is effective against a wide range of pests .
Data Tables
The following table summarizes key biological activities and applications of this compound:
Case Study 1: Anticancer Efficacy
In a study published by the American Chemical Society, a series of N-aryl-oxadiazolamines were synthesized based on modifications to the aniline structure. The compound 6h , which shares structural similarities with this compound, showed remarkable efficacy against several cancer cell lines with percent growth inhibitions exceeding 85% for certain types .
Case Study 2: Agricultural Impact
A patent detailing the synthesis of pyrazole-type insecticides highlighted the role of chlorinated anilines as key intermediates. The efficient production process described not only enhances yield but also minimizes environmental impact through improved recovery methods for ammonia used in synthesis .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(3-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key analogs differ in substituent positions or halogen types, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison

*Molecular weight calculated based on formula C₁₃H₁₀Cl₂FN.
Key Observations:
- Fluorine Position: The 3-fluoro isomer (target compound) balances electronic effects between para- and ortho-positions.
- Halogen Type : Chlorine substituents (e.g., in CAS 15307-97-8) increase molecular weight and lipophilicity compared to fluorine, affecting bioavailability .
- Steric Effects : The 2-fluorobenzyl derivative (CAS 1225671-66-8) may face steric challenges in binding interactions due to proximity of fluorine to the aniline nitrogen .
Biological Activity
2,6-Dichloro-N-(3-fluorobenzyl)aniline (CAS No: 1225795-87-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H10Cl2FN
- Molecular Weight : 270.13 g/mol
- IUPAC Name : this compound
The compound features two chlorine atoms and a fluorobenzyl group attached to an aniline structure, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or modulator in various biological pathways.
Inhibition of Enzymatic Activity
Studies have shown that compounds with similar structures can inhibit enzymes involved in critical cellular processes. For example, the inhibition of autotaxin (ATX), an enzyme linked to inflammation and cancer metastasis, has been reported for structurally related compounds . Although specific data on this compound is limited, its structural analogs demonstrate significant inhibitory effects.
Structure-Activity Relationship (SAR)
The biological potency of halogenated anilines often correlates with the position and type of substituents on the aromatic ring. In the case of this compound:
- Chlorine Substitution : The presence of chlorine at the 2 and 6 positions enhances lipophilicity and potentially increases binding affinity to target proteins.
- Fluorobenzyl Group : The addition of a fluorine atom in the benzyl group can improve metabolic stability and bioavailability.
Biological Activity Data
A summary of biological activity findings related to this compound and its analogs is presented in the following table:
Case Studies
- Antitumor Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .
- Antimicrobial Properties : Research has demonstrated that certain derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Biofilm Inhibition : Compounds within this chemical class have shown efficacy in inhibiting biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
